N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride

CAS No.: 1155156-49-2

Cat. No.: VC2913685

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155156-49-2 |

|---|---|

| Molecular Formula | C6H12ClNO2S |

| Molecular Weight | 197.68 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride |

| Standard InChI | InChI=1S/C6H12ClNO2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | HBWYFEPLSSZWKL-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)N(C)S(=O)(=O)Cl |

| Canonical SMILES | CC(C1CC1)N(C)S(=O)(=O)Cl |

Introduction

Chemical Properties and Structure

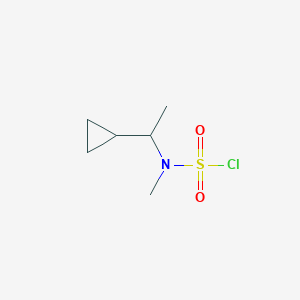

N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride is characterized by its unique molecular structure that combines several functional groups. Its core structure consists of a sulfamoyl chloride group (SO₂Cl) attached to a nitrogen atom that is further substituted with a methyl group and a cyclopropylethyl group.

The key chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1155156-49-2 |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.68 g/mol |

| Physical State | Not specified in available data |

| Structural Features | Sulfamoyl chloride group, cyclopropyl ring, methyl substituent |

| IUPAC Name | N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride |

| Purity (Commercial) | ≥95% |

The structural uniqueness of this compound lies in the combination of the three-membered cyclopropyl ring, which introduces specific conformational constraints and reactivity patterns, with the highly electrophilic sulfamoyl chloride group. The nitrogen atom bears both a methyl group and the cyclopropylethyl substituent, creating a tertiary amine structure within the molecule .

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride typically involves a reaction sequence starting from readily available precursors. The most common synthetic route begins with 1-cyclopropylethylamine as the starting material.

Standard Synthetic Route

Chemical Reactions and Applications

N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride demonstrates diverse reactivity patterns due to its functional groups, particularly the highly reactive sulfamoyl chloride moiety. This reactivity profile makes it valuable in multiple areas of chemistry and materials science.

Organic Synthesis Applications

In organic synthesis, N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride serves as a versatile building block for constructing more complex molecules. The sulfamoyl chloride group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. Some key reaction types include:

-

Nucleophilic Substitution: The sulfamoyl chloride group can be displaced by nucleophiles such as amines, alcohols, or thiols to form the corresponding sulfonamides, sulfonate esters, or thiosulfonates, respectively.

-

Hydrolysis Reactions: In aqueous environments, the compound undergoes hydrolysis to form the corresponding sulfonamide derivative.

-

Cross-Coupling Reactions: The compound can potentially participate in metal-catalyzed cross-coupling reactions to form new carbon-sulfur bonds.

-

Cyclization Reactions: When incorporated into molecules with appropriate functional groups, it can facilitate intramolecular cyclization reactions to form heterocyclic systems.

The cyclopropyl moiety also introduces additional reactivity patterns, including ring-opening reactions under specific conditions, which can be exploited for the synthesis of functionalized linear structures.

Medicinal Chemistry

In medicinal chemistry, N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride serves as a useful intermediate for synthesizing potential pharmaceutical compounds. Sulfonamide derivatives, which can be readily prepared from this compound, have historically shown diverse biological activities, including:

-

Antimicrobial properties

-

Enzyme inhibition

-

Anti-inflammatory effects

-

Potential applications in treatments for metabolic disorders

The cyclopropyl group is a common structural motif in many pharmaceuticals, known to enhance metabolic stability and modulate the lipophilicity of drug candidates. When combined with sulfonamide functionality, compounds derived from N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride may exhibit unique pharmacological profiles worth investigating.

Additionally, the compound's structural features suggest it could be valuable in developing covalent inhibitors, which form irreversible bonds with target enzymes due to the reactive nature of the sulfamoyl chloride group.

Polymer Chemistry

In polymer science, N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride can be utilized to introduce specific functional groups into polymer structures, thereby modifying their properties. Such modifications can lead to polymers with:

-

Enhanced thermal stability

-

Improved chemical resistance

-

Modified surface properties

-

Specialized reactivity patterns

Comparison with Similar Compounds

To better understand the unique properties and applications of N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, it is valuable to compare it with structurally related compounds. One such related compound is N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS No. 1179030-02-4).

The key differences and similarities between these compounds are outlined in the table below:

| Feature | N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride | N-(cyclopropylmethyl)-N-methylsulfamoyl chloride |

|---|---|---|

| CAS Number | 1155156-49-2 | 1179030-02-4 |

| Molecular Formula | C₆H₁₂ClNO₂S | C₅H₁₀ClNO₂S |

| Molecular Weight | 197.68 g/mol | 183.66 g/mol (approximate) |

| Structural Distinction | Contains a 1-cyclopropylethyl group (includes an additional methyl group) | Contains a cyclopropylmethyl group |

| Position of Cyclopropyl | Cyclopropyl attached to a secondary carbon | Cyclopropyl attached to a primary carbon |

| Reactivity | Similar sulfamoyl chloride reactivity, potentially modified by the additional methyl group | Similar sulfamoyl chloride reactivity |

The additional methyl group in N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride introduces a chiral center, which is absent in N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This stereogenic center could be significant in asymmetric synthesis applications and when the compound is used in medicinal chemistry, as enantiomers often exhibit different biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume